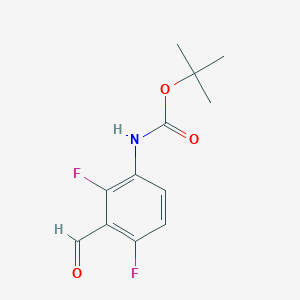
6-(2-NITROVINYL)-1,4-BENZODIOXAN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-NITROVINYL)-1,4-BENZODIOXAN is an organic compound characterized by the presence of a nitroethenyl group attached to a benzodioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-NITROVINYL)-1,4-BENZODIOXAN typically involves the reaction of 1,4-benzodioxane with nitroethene under specific conditions. One common method includes the use of a base catalyst to facilitate the addition of the nitroethenyl group to the benzodioxane ring. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(2-NITROVINYL)-1,4-BENZODIOXAN undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzodioxane ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzodioxane derivatives.
Wissenschaftliche Forschungsanwendungen
6-(2-NITROVINYL)-1,4-BENZODIOXAN has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and cytotoxic activities.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(2-NITROVINYL)-1,4-BENZODIOXAN involves its interaction with biological molecules. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Nitro-4-(2-nitroethenyl)phenol
- 4-(2-Nitroethenyl)morpholine
- 6-Nitro-4,7-dihydroazolo[1,5-a]pyrimidine
Comparison: 6-(2-NITROVINYL)-1,4-BENZODIOXAN is unique due to its benzodioxane ring structure, which imparts distinct chemical and physical properties compared to other nitroethenyl compounds.
Eigenschaften
Molekularformel |
C10H9NO4 |
|---|---|
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
6-(2-nitroethenyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H9NO4/c12-11(13)4-3-8-1-2-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2 |
InChI-Schlüssel |
IOQOWPIWGFTIAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Ethyloxy)methyl]-1-(1-methylethyl)-1H-pyrazol-5-amine](/img/structure/B8752883.png)





![6-[2-(3,5-Difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one](/img/structure/B8752911.png)
![beta-D-Ribofuranoside, methyl 2,3,5-tris-O-[(2,4-dichlorophenyl)methyl]-](/img/structure/B8752922.png)

![N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide](/img/structure/B8752944.png)


amino}-6-hydroxyhex yl]-Nalpha-(methoxycarbonyl)-beta-phenyl-L-phenylalaninamide](/img/structure/B8752964.png)
